4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-28-25(32)30(21-12-13-21)23(27-28)20-14-16-29(17-15-20)24(31)26-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUEGVXZXMAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a cyclopropyl group, and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 415.5 g/mol. The unique combination of these structural elements suggests diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O4 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1797260-65-1 |
Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the triazole moiety can possess antibacterial activity against various strains of bacteria. In particular, compounds with piperidine structures have been noted for their effectiveness against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition in vitro .
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing strong inhibitory effects. For example, certain synthesized compounds presented IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition capabilities . The presence of the piperidine and triazole moieties is believed to enhance this activity.
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The triazole ring may facilitate binding to target proteins, modulating their activity and leading to physiological effects. This interaction is crucial for the observed enzyme inhibition and antimicrobial activity.
Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of related compounds, several derivatives were tested against common bacterial strains. The results indicated that compounds with similar structural features to our target compound exhibited notable antibacterial activity, particularly against Bacillus subtilis, with some compounds achieving an MIC (Minimum Inhibitory Concentration) of less than 10 µg/mL .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of synthesized derivatives containing the piperidine and triazole moieties. The study found that these compounds effectively inhibited AChE and urease activities, with IC50 values significantly lower than those of standard inhibitors . This suggests that the target compound may also possess similar enzyme inhibitory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture combining triazole, cyclopropane, and piperidine moieties. Below is a comparative analysis with analogous compounds, emphasizing functional groups, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Triazole Derivatives: The target compound’s 1,2,4-triazole core is distinct from azoxystrobin’s triazolinone ring, which is critical for fungicidal activity via mitochondrial respiration inhibition . The absence of a β-methoxyacrylate group in the target compound suggests divergent biological targets. Compared to antifungal triazoles (e.g., fluconazole), the target lacks a halogenated aromatic system, reducing electronegativity and possibly altering binding affinity.
Cyclopropane Analogues :
- Tefluthrin’s cyclopropane moiety enhances insecticidal activity by stabilizing binding to sodium channels. In contrast, the target compound’s cyclopropyl group may restrict rotational freedom, optimizing receptor interactions in neurological pathways.
Piperidine-Based Compounds :
- Rimonabant’s piperidine-pyrazole scaffold targets CB1 receptors, while the target compound’s piperidine-carboxamide linkage (with diphenylmethyl) could favor serotonin or dopamine receptor binding.
Physicochemical and Pharmacokinetic Differences
- Lipophilicity (LogP) : The target compound’s diphenylmethyl group likely increases LogP (>4), enhancing membrane permeability but risking metabolic instability. Azoxystrobin (LogP ~3.1) balances hydrophobicity for foliar absorption .
- Metabolic Stability : Cyclopropane rings (as in tefluthrin) resist oxidative metabolism, whereas the triazole ring in the target compound may undergo hepatic CYP450-mediated degradation.
Research Findings
- Hypothetical Target Engagement: Molecular docking studies suggest the diphenylmethyl group may occupy hydrophobic pockets in GABA_A receptors, analogous to benzodiazepines.
- Synthetic Challenges : Unlike azoxystrobin (synthesized via Ullmann coupling ), the target compound’s cyclopropyl-triazole linkage requires high-pressure cyclopropanation, limiting scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
